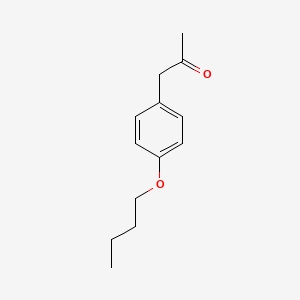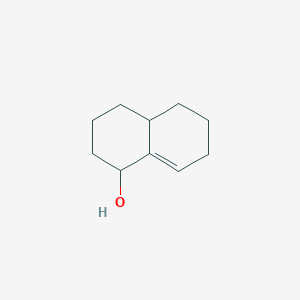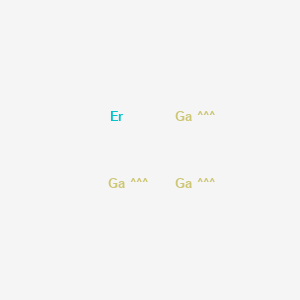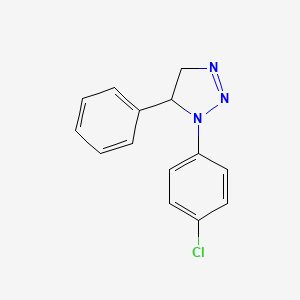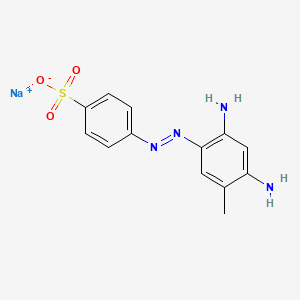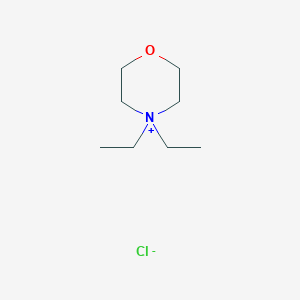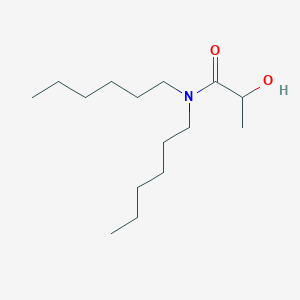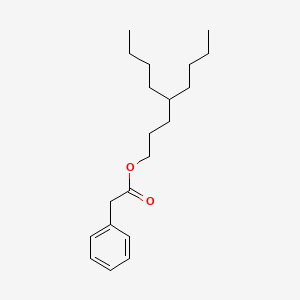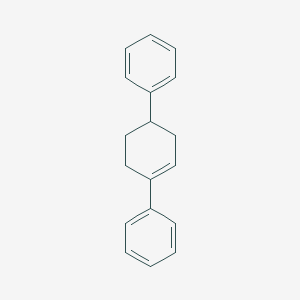
(4-Phenylcyclohexen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylcyclohexen-1-yl)benzene is an organic compound with the molecular formula C12H14. It is also known as 4-Phenyl-1-cyclohexene. This compound is characterized by a cyclohexene ring substituted with a phenyl group at the fourth position. It is a colorless to pale yellow liquid with a distinct aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions
(4-Phenylcyclohexen-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via the formation of a Grignard intermediate, which then undergoes a nucleophilic addition to the cyclohexene ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of styrene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(4-Phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexylbenzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
(4-Phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Phenylcyclohexen-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.
Styrene: Contains a phenyl group attached to an ethylene group instead of a cyclohexene ring.
Vinylcyclohexene: Contains a vinyl group attached to a cyclohexene ring.
Uniqueness
(4-Phenylcyclohexen-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclohexene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
10470-07-2 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
(4-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,18H,12-14H2 |
InChIキー |
VPEFPWKOJMYXGA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


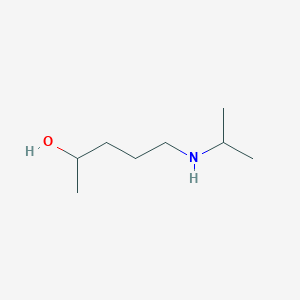
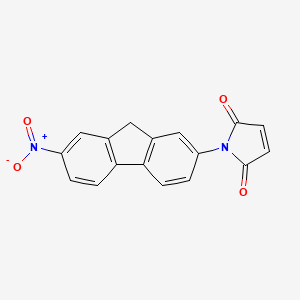
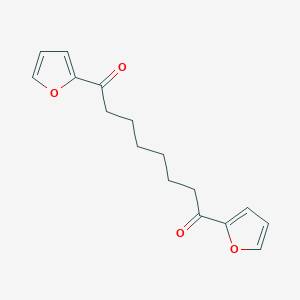
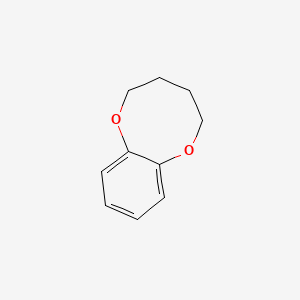
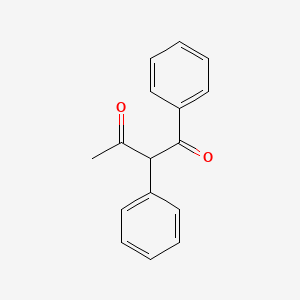
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
